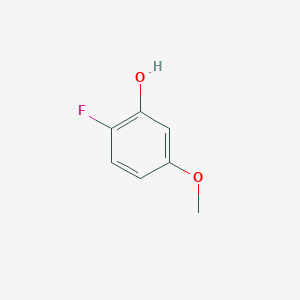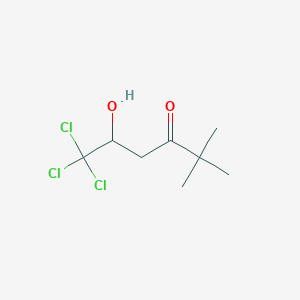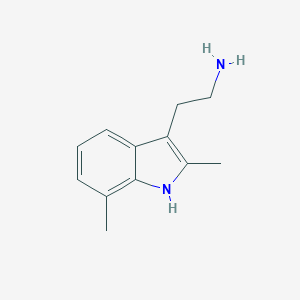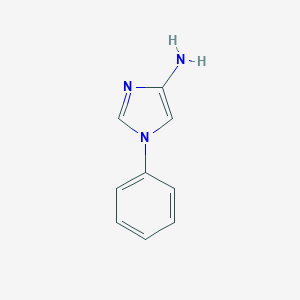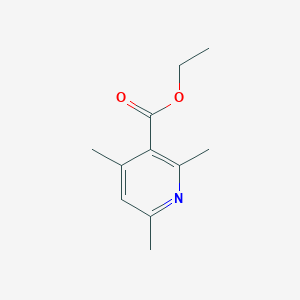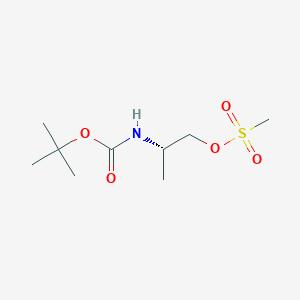
N,N-di(butan-2-yl)-2,6-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(butan-2-yl)-2,6-dichlorobenzamide, also known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chloroacetanilide family of herbicides and has been in use since the 1970s. Butachlor is known for its high efficacy against a broad spectrum of weeds and its low toxicity to mammals. In
Mécanisme D'action
Butachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the target weeds. It is absorbed by the roots and translocated to the leaves, where it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This results in the accumulation of toxic intermediates that damage the plant cells and eventually lead to death.
Effets Biochimiques Et Physiologiques
Butachlor can have both beneficial and harmful effects on non-target organisms. It has been shown to enhance the growth of beneficial microorganisms in the soil, which can improve soil fertility and plant growth. However, it can also have negative effects on aquatic organisms, such as fish and amphibians, if it leaches into nearby waterways. Butachlor can also have toxic effects on mammals if ingested in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
Butachlor is a widely used herbicide in agriculture, which makes it a useful tool for studying the effects of herbicides on plants and ecosystems. It is also relatively easy to synthesize and has a well-established mechanism of action, which makes it a good candidate for biochemical and physiological studies. However, its toxicity to mammals and potential impact on the environment should be taken into consideration when designing experiments.
Orientations Futures
There are several areas of N,N-di(butan-2-yl)-2,6-dichlorobenzamide research that could be explored in the future. One area is the development of more environmentally friendly herbicides that have similar efficacy to N,N-di(butan-2-yl)-2,6-dichlorobenzamide but are less toxic to non-target organisms. Another area is the study of the long-term effects of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on soil health and plant growth. Additionally, the potential impact of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on human health should be further investigated to ensure its safe use in agriculture.
Méthodes De Synthèse
Butachlor can be synthesized by reacting 2,6-dichlorobenzamide with butyraldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Butachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. It is commonly used in rice paddies, which are important ecosystems that support a diverse range of plant and animal species. Research has shown that N,N-di(butan-2-yl)-2,6-dichlorobenzamide can have both positive and negative effects on the environment, depending on the application method and dosage.
Propriétés
Numéro CAS |
27891-14-1 |
|---|---|
Nom du produit |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
Formule moléculaire |
C15H21Cl2NO |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |
Clé InChI |
ACZAVKVQOOZHDY-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




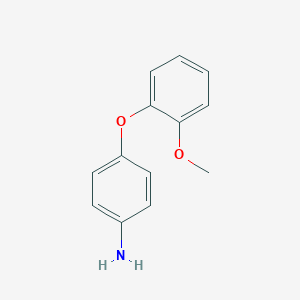
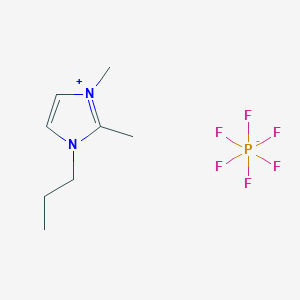
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
